5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
Overview
Description
“5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C8H10ClN3O . It has a molecular weight of 199.64 Da . This compound is used in the synthesis of a series of derivatives that act as dual CDK6 and 9 inhibitors, which have strong anti-tumor activity .
Synthesis Analysis
The synthesis of “this compound” involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10ClN3O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,1-2H3,(H2,10,13) .
Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Physical and Chemical Properties Analysis
The compound is a non-polymer and has a formal charge of 0 . The physical form of the compound is a powder .
Scientific Research Applications
Synthesis and Biological Activity
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide is a chemical compound involved in various synthetic and biological research applications. This compound is a key intermediate in the synthesis of heterocyclic compounds, demonstrating significant biological activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, its derivatives have been explored for their potential as COX-1/COX-2 inhibitors, showing notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Additionally, modifications of the pyrimidine portion have led to compounds with improved bioavailability and cell-based activity, targeting NF-kappaB and AP-1 gene expression (Palanki et al., 2000).
Antimicrobial and Antitubercular Activity
Compounds synthesized from this chemical scaffold have also shown promising antimicrobial activities. Specific derivatives have been identified with potential against Mycobacterium tuberculosis, indicating the role of this compound derivatives in antitubercular research (Srinu et al., 2019). This highlights the compound's significance in addressing global health challenges such as tuberculosis.
Anticancer Research
The pyrimidine core of this compound is instrumental in the design of anticancer agents. Novel pyrimidine derivatives synthesized from this compound have been evaluated for their anticancer activity, showing potential as kinase inhibitors and for their in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013). This underlines the compound's utility in developing new therapeutic options for cancer treatment.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-propan-2-ylpyrimidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,1-2H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKLVQVDIXCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333872-58-4 | |
Record name | 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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